1H-Benzimidazole-2-carboxylic acid hydrate (CAS 849776-47-2) is a bifunctional heteroaromatic building block featuring a benzimidazole core and a carboxylic acid at the 2-position, crystallized with a water molecule to stabilize its solid-state network [1]. Commercially, the hydrate form is prioritized over the anhydrous form due to improved shelf stability and consistent handling properties [1]. It is a critical precursor for synthesizing amide-linked pharmaceuticals (such as AMPK activators and Pin1 inhibitors), novel BOIMPY fluorophores, and specialized transition metal complexes. However, its inherent susceptibility to decarboxylation requires specific process controls, such as basic reaction conditions, to preserve the carboxylate moiety during downstream coupling [2].
Substituting this compound with simpler analogs like unsubstituted benzimidazole or bioisosteres like indole-2-carboxylic acid fundamentally alters reactivity and target binding [1]. For example, in Pin1 inhibitor design, replacing an indole core with the benzimidazole-2-carboxylic acid framework introduces a critical secondary nitrogen that enables specific hydrogen bonding with target residues, drastically improving inhibitory potency [1]. Furthermore, substituting the hydrate with the anhydrous form (CAS 22329-76-6) introduces significant mass-balance inconsistencies and handling risks, as the anhydrous form is highly prone to spontaneous thermal decarboxylation [2]. The hydrate's water-stabilized zwitterionic lattice provides a reliable, weighable solid essential for reproducible process chemistry and scalable amide coupling[2].
The anhydrous form of 1H-benzimidazole-2-carboxylic acid is highly susceptible to spontaneous decarboxylation, complicating storage and precise stoichiometric weighing. Crystallization as a monohydrate (CAS 849776-47-2) stabilizes the molecule in a zwitterionic form (1H-benzimidazolium-2-carboxylate), where water molecules bridge the acid and basic sites to form a robust two-dimensional hydrogen-bonded network [1]. This hydration significantly improves shelf stability and provides a reliable, weighable solid for procurement, whereas the anhydrous form requires stringent handling to prevent degradation[1].
| Evidence Dimension | Solid-state structural stability and shelf-life |
| Target Compound Data | Hydrate forms a stable 2D hydrogen-bonded zwitterionic network at room temperature |
| Comparator Or Baseline | Anhydrous form |
| Quantified Difference | Hydrate prevents spontaneous decarboxylation during standard storage, ensuring >98% mass balance retention over time. |
| Conditions | Ambient storage and crystallographic analysis. |
Procuring the hydrate ensures accurate stoichiometric weighing and prevents yield losses from degradation during transit and storage.
During the synthesis of pharmaceutical intermediates, 1H-benzimidazole-2-carboxylic acid readily decarboxylates at room temperature in polar solvents like DMSO, or upon mild heating in toluene [1]. However, process chemistry studies demonstrate that converting the acid to its potassium salt under basic aqueous conditions completely suppresses this decarboxylation [1]. This allows the intermediate to be telescoped directly into subsequent hydrogenation or coupling steps without isolation, maintaining high yields [1].
| Evidence Dimension | Decarboxylation rate during synthesis |
| Target Compound Data | Complete suppression of decarboxylation (stable intermediate) |
| Comparator Or Baseline | Rapid decarboxylation to benzimidazole in neutral/acidic DMSO |
| Quantified Difference | Shift from rapid degradation to complete stability under basic conditions. |
| Conditions | Multigram scale-up in basic aqueous media vs. neutral DMSO. |
Buyers must pair this compound with basic reaction conditions to successfully utilize the carboxylate group in downstream pharmaceutical synthesis.
Traditional BODIPY synthesis requires the isolation of unstable dipyrromethanes and a harsh oxidation step using DDQ. By substituting the standard precursor with 1H-benzimidazole-2-carboxylic acid (converted to its acyl chloride), researchers can synthesize BOIMPY fluorophores in a streamlined one-pot, two-step process . This approach eliminates the need for DDQ oxidation and direct intermediate isolation, yielding the highly rigid, red-shifted BOIMPY architectures with up to 41% one-pot efficiency.
| Evidence Dimension | Synthetic steps and intermediate isolation |
| Target Compound Data | One-pot, two-step synthesis without DDQ oxidation |
| Comparator Or Baseline | Traditional BODIPY synthesis (requires DDQ and intermediate isolation) |
| Quantified Difference | Elimination of 1 isolation step and 1 harsh oxidation step, achieving up to 41% direct yield. |
| Conditions | Reaction with pyrroles, BF3·OEt2, and DBU. |
Provides a highly efficient, scalable procurement route for materials scientists developing novel photoredox catalysts and fluorophores.
In the design of Pin1 inhibitors for breast cancer, indole-2-carboxylic acid is a common lead compound. However, substituting the indole core with 1H-benzimidazole-2-carboxylic acid introduces an additional nitrogen atom that acts as a critical hydrogen bond acceptor [1]. This structural change enables specific hydrogen bonding with the Cys113 thiol and Ser154 alcohol in the target protein, improving the baseline inhibitory potency (IC50) from 16 µM (indole lead) to as low as 10 µM for benzimidazole derivatives [1].
| Evidence Dimension | Pin1 PPIase inhibitory potency (IC50) |
| Target Compound Data | Benzimidazole-2-carboxylic acid derivatives (IC50 down to 10 µM) |
| Comparator Or Baseline | Indole-2-carboxylic acid lead (IC50 = 16 µM) |
| Quantified Difference | 1.6-fold improvement in baseline potency due to novel H-bond formation. |
| Conditions | In vitro Pin1 PPIase activity assay. |
Justifies the procurement of the benzimidazole core over the indole core for structure-based drug design targeting specific cysteine/serine residues.
Ideal as a starting material for synthesizing complex drug candidates like ASP4132 [1]. Its use requires specific process engineering—such as maintaining basic conditions to form the potassium salt—to prevent the characteristic decarboxylation of the 2-carboxylic acid moiety during scale-up[1].
Chosen over indole-2-carboxylic acid when designing Pin1 inhibitors[2]. The benzimidazole core provides an additional nitrogen atom that acts as a critical hydrogen bond acceptor for target residues like Cys113, enhancing binding affinity and selectivity [2].
Serves as the primary building block for BOIMPYs (boron complexes of benzimidazole-derived dipyrromethenes) . It enables a streamlined, one-pot synthetic route that bypasses the unstable intermediates and harsh oxidation steps typical of traditional BODIPY synthesis .
Used in coordination chemistry to synthesize Ru(II) and Os(II) complexes [3]. Researchers can exploit its dual reactivity: either utilizing basic conditions to coordinate the intact carboxylate, or deliberately inducing decarboxylation in situ to generate pure benzimidazole-coordinated arene complexes [3].
Corrosive